Parthenin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

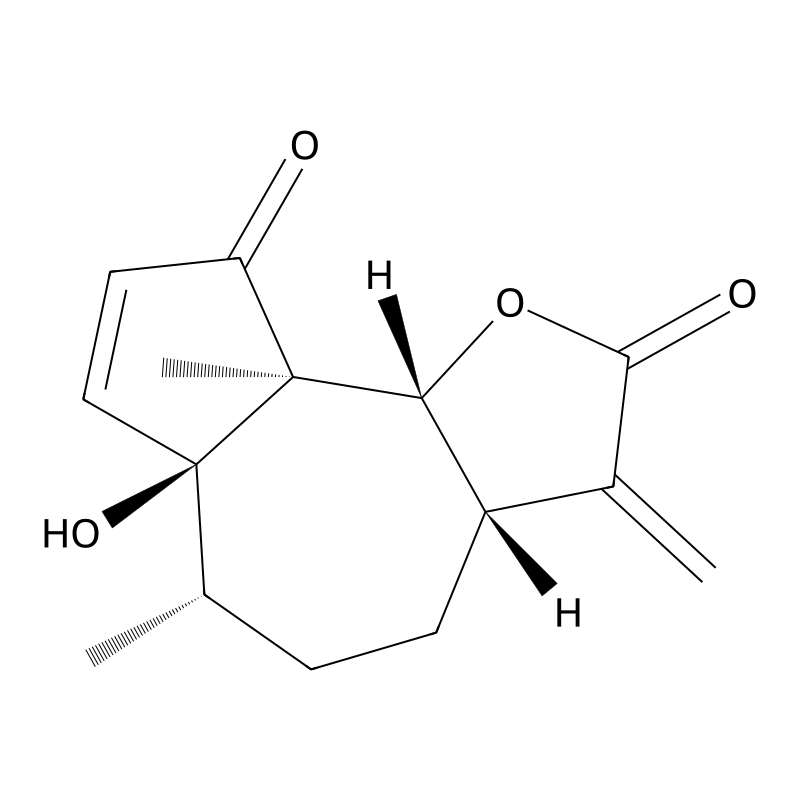

Parthenin is a sesquiterpene lactone primarily isolated from the plant Parthenium hysterophorus, commonly known as the congress grass. This compound is characterized by its unique chemical structure, which contributes to its various biological activities and effects on other organisms. Parthenin is known for being genotoxic, allergenic, and an irritant, and it is implicated in dermatitis cases associated with exposure to Parthenium hysterophorus . The compound's structural features include a reactive α-methylene-γ-lactone moiety, which plays a significant role in its biological interactions .

Parthenin undergoes several chemical transformations, including:

- Dehydration: This reaction can lead to the formation of different derivatives.

- Reduction: Parthenin can be reduced using various reagents, yielding products with altered biological properties.

- Alkylation: This involves the introduction of alkyl groups, modifying the compound's reactivity.

- Addition and Hydroxylation: These reactions can create new functional groups, further diversifying parthenin's chemical profile .

Research has shown that these transformations can influence parthenin's biological activity, making it a subject of interest for synthetic and medicinal chemistry .

Parthenin exhibits a wide range of biological activities:

- Allelopathy: It affects the growth of neighboring plants, notably inhibiting germination and growth in species like Ageratum conyzoides .

- Toxicity: Parthenin has been shown to be toxic to various organisms, impacting cellular respiration and enzyme activities in treated plants .

- Pharmacological Effects: Studies suggest potential uses in pharmacology due to its anti-inflammatory and antimicrobial properties, although more research is needed to fully understand these effects .

The synthesis of parthenin can be achieved through several methods:

- Extraction from Natural Sources: The primary method involves isolating parthenin from Parthenium hysterophorus through solvent extraction techniques.

- Chemical Synthesis: Various synthetic routes have been developed, including microwave-assisted synthesis that yields derivatives like anhydroparthenin .

- Biotransformation: Using microbial systems, parthenin can be modified to produce different analogs with potentially enhanced properties .

These methods highlight the versatility in obtaining parthenin for research and application.

Parthenin has several notable applications:

- Agricultural Use: Due to its allelopathic properties, parthenin is explored as a natural herbicide to control unwanted plant species .

- Pharmaceutical Development: Its biological activities make it a candidate for developing new drugs targeting inflammation or microbial infections .

- Research Tool: Parthenin serves as a model compound for studying sesquiterpene lactones and their interactions in ecological systems .

Studies on parthenin's interactions reveal its complex role in ecosystems:

- It has been shown to alter the physiological processes of various plants, affecting growth and metabolic pathways .

- Research indicates that parthenin may interact with specific enzymes and proteins, leading to changes in cellular functions within treated organisms .

- Its genotoxic properties have raised concerns about environmental impact and safety when used in agricultural settings.

Several compounds share structural similarities with parthenin, each exhibiting unique properties:

| Compound Name | Source | Biological Activity |

|---|---|---|

| Costunolide | Costus speciosus | Anti-inflammatory, anticancer |

| Lactucin | Lactuca sativa | Antimicrobial, anti-inflammatory |

| Artemisinin | Artemisia annua | Antimalarial |

| Matrine | Sophora flavescens | Antiviral, anti-inflammatory |

Uniqueness of Parthenin

Parthenin stands out due to its specific genotoxic effects and strong allelopathic properties compared to other sesquiterpene lactones. While compounds like costunolide and lactucin also exhibit biological activities, parthenin's role in plant competition and its direct impact on plant physiology are particularly noteworthy. Additionally, its potential applications in both agriculture and pharmacology further emphasize its unique position among similar compounds .

Parthenin, a sesquiterpene lactone of pseudoguaianolide type, represents the primary secondary metabolite of the invasive weed Parthenium hysterophorus [3]. This compound features a distinctive chemical structure with molecular formula C15H18O4 and molecular weight of 262.30 g/mol [2] [5]. The biosynthesis of parthenin in Parthenium hysterophorus follows the mevalonate pathway, which is responsible for the production of sesquiterpene lactones and occurs within the cytosol of plant cells [18] [16].

The mevalonate pathway begins with acetyl-CoA as the sole carbon feedstock and proceeds through a series of enzymatic reactions [32] [31]. The initial step involves the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, catalyzed by acetyl-CoA acetyltransferase [30] [31]. This is followed by a second condensation reaction with another acetyl-CoA molecule to yield 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), a reaction catalyzed by HMG-CoA synthase [31] [32]. The subsequent reduction of HMG-CoA to mevalonate by HMG-CoA reductase represents the rate-limiting step in the pathway and is subject to tight regulation [30] [31].

Mevalonate undergoes three consecutive ATP-dependent phosphorylation reactions [31] [30]. First, mevalonate kinase phosphorylates mevalonate to form mevalonate-5-phosphate [34] [31]. This is followed by phosphorylation by phosphomevalonate kinase to produce mevalonate-5-diphosphate [31] [34]. Finally, mevalonate diphosphate decarboxylase catalyzes the decarboxylation of mevalonate-5-diphosphate to yield isopentenyl diphosphate (IPP), the basic building block of all isoprenoids [31] [32].

IPP can be isomerized to dimethylallyl diphosphate (DMAPP) by the enzyme isopentenyl diphosphate isomerase [32] [25]. The action of farnesyl diphosphate synthase then catalyzes the sequential condensation of DMAPP with two units of IPP to form farnesyl diphosphate (FPP) [25] [8]. This reaction represents a critical branch point in terpenoid biosynthesis, as FPP serves as the universal precursor for all sesquiterpenes, including parthenin [8] [18].

Table 1: Key Enzymes in the Mevalonate Pathway Leading to Parthenin Biosynthesis

| Enzyme | Function | Role in Parthenin Biosynthesis |

|---|---|---|

| Acetyl-CoA acetyltransferase | Catalyzes condensation of two acetyl-CoA molecules to form acetoacetyl-CoA | Initial step in mevalonate pathway |

| HMG-CoA synthase | Catalyzes condensation of acetoacetyl-CoA with acetyl-CoA to form HMG-CoA | Early step in mevalonate pathway |

| HMG-CoA reductase | Reduces HMG-CoA to mevalonate (rate-limiting step) | Rate-limiting enzyme in mevalonate pathway |

| Mevalonate kinase | Phosphorylates mevalonate to form mevalonate-5-phosphate | Phosphorylation step in mevalonate pathway |

| Phosphomevalonate kinase | Phosphorylates mevalonate-5-phosphate to form mevalonate-5-diphosphate | Second phosphorylation in mevalonate pathway |

| Mevalonate diphosphate decarboxylase | Decarboxylates mevalonate-5-diphosphate to form isopentenyl diphosphate (IPP) | Formation of IPP, the basic building block |

| Isopentenyl diphosphate isomerase | Converts IPP to dimethylallyl diphosphate (DMAPP) | Isomerization to form DMAPP |

| Farnesyl diphosphate synthase | Catalyzes sequential condensation of DMAPP with 2 units of IPP to form farnesyl diphosphate (FPP) | Formation of FPP, the precursor to all sesquiterpenes |

| Germacrene A synthase | Cyclizes FPP to form germacrene A (first committed step in sesquiterpene lactone biosynthesis) | Formation of germacrene A, a key intermediate in parthenin biosynthesis |

| Germacrene A oxidase | Oxidizes germacrene A to germacrene A acid | Oxidation of germacrene A to form germacrene A acid |

| Cytochrome P450 enzymes | Various P450 enzymes involved in hydroxylation and oxidation steps leading to lactone ring formation | Further modifications leading to parthenin formation |

The conversion of FPP to parthenin involves several additional enzymatic steps [18] [28]. The first committed step in sesquiterpene lactone biosynthesis is the cyclization of FPP to germacrene A, catalyzed by germacrene A synthase [28] [18]. Germacrene A is subsequently oxidized by germacrene A oxidase to form germacrene A acid [18] [28]. Further modifications, including hydroxylation and oxidation reactions catalyzed by various cytochrome P450 enzymes, lead to the formation of the lactone ring and ultimately to the production of parthenin [18] [35].

Research has demonstrated that after the initial concerted cyclization of FPP to germacryl cation, deprotonation leads to the formation of germacrene A, providing compelling evidence that germacrene A is indeed an on-pathway product in the biosynthesis of sesquiterpene lactones like parthenin [36] [26]. The subsequent stereospecific hydroxylation and lactonization steps determine the final structure of the sesquiterpene lactone [26] [35].

Enzymatic Regulation of Sesquiterpene Lactone Production

The biosynthesis of parthenin in Parthenium hysterophorus is subject to complex enzymatic regulation that ensures appropriate production of this secondary metabolite in response to developmental and environmental cues [19] [35]. Multiple regulatory mechanisms operate at different levels to control the flux through the mevalonate pathway and the subsequent steps leading to parthenin formation [16] [19].

Transcriptional regulation represents a primary mechanism controlling sesquiterpene lactone biosynthesis [16] [35]. The expression of key genes encoding enzymes such as HMG-CoA reductase, germacrene A synthase, and germacrene A oxidase is tightly regulated at the transcriptional level [6] [16]. This regulation allows the plant to adjust the production of parthenin in response to various internal and external signals [16] [35].

Post-translational modifications, particularly phosphorylation and dephosphorylation, provide another layer of regulation for enzymes involved in parthenin biosynthesis [19] [31]. HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway, is subject to reversible phosphorylation that modulates its activity [30] [31]. This mechanism allows for rapid adjustments in the flux through the pathway without requiring changes in gene expression [19] [31].

Substrate availability also plays a crucial role in regulating parthenin biosynthesis [31] [34]. The availability of precursors such as acetyl-CoA and ATP can significantly influence the rate of the mevalonate pathway [31] [30]. Additionally, the supply of farnesyl diphosphate, which serves as the branch point between different terpenoid pathways, can determine the amount of substrate available for sesquiterpene lactone production [8] [25].

Table 3: Enzymatic Regulation of Sesquiterpene Lactone Production in Parthenium hysterophorus

| Regulatory Mechanism | Description | Key Enzymes Affected | Relevance to Parthenin Production |

|---|---|---|---|

| Transcriptional regulation | Control of gene expression for key enzymes like HMG-CoA reductase, germacrene A synthase, and germacrene A oxidase | HMG-CoA reductase, germacrene A synthase, germacrene A oxidase, cytochrome P450 enzymes | Controls flux through the entire pathway |

| Post-translational modification | Phosphorylation/dephosphorylation of enzymes affecting their activity | HMG-CoA reductase, mevalonate kinase | Rapid response to environmental stimuli |

| Substrate availability | Availability of precursors like acetyl-CoA and ATP | Acetyl-CoA acetyltransferase, HMG-CoA synthase, farnesyl diphosphate synthase | Determines overall biosynthetic capacity |

| Compartmentalization | Localization of pathway enzymes in specific cellular compartments | Mevalonate pathway enzymes (cytosolic), terpene synthases | Ensures proper channeling of intermediates |

| Feedback inhibition | End-product inhibition of early pathway enzymes | HMG-CoA reductase primarily | Prevents overaccumulation of toxic intermediates |

| Environmental factors | Response to stress, light, temperature affecting enzyme expression | Multiple enzymes throughout the pathway | Allows adaptation to changing conditions |

| Developmental regulation | Differential expression of biosynthetic genes during plant development | Germacrene A synthase, germacrene A oxidase, cytochrome P450 enzymes | Explains ontogenetic variations in parthenin content |

| Tissue-specific expression | Expression of pathway enzymes in specialized tissues like trichomes | Germacrene A synthase, germacrene A oxidase, cytochrome P450 enzymes in trichomes | Explains localization of parthenin in trichomes |

Compartmentalization of enzymes within different cellular compartments represents another important regulatory mechanism [33] [31]. The mevalonate pathway enzymes are primarily located in the cytosol, while some of the downstream enzymes may be associated with specific cellular structures [33] [31]. This spatial organization ensures the proper channeling of intermediates and prevents unwanted side reactions [33] [19].

Feedback inhibition, particularly of HMG-CoA reductase by downstream metabolites, helps maintain homeostasis in the pathway [30] [31]. This mechanism prevents the overaccumulation of potentially toxic intermediates and ensures that resources are not wasted on excessive production of sesquiterpene lactones [30] [19].

Environmental factors such as stress, light, and temperature can significantly influence the expression and activity of enzymes involved in parthenin biosynthesis [19] [16]. These factors often trigger signaling cascades that ultimately lead to changes in gene expression or enzyme activity, allowing the plant to adapt its secondary metabolism to changing conditions [16] [19].

Developmental regulation of biosynthetic genes explains the ontogenetic variations observed in parthenin content throughout the life cycle of Parthenium hysterophorus [6] [21]. The expression of genes encoding germacrene A synthase, germacrene A oxidase, and various cytochrome P450 enzymes changes during plant development, resulting in different levels of parthenin production at different growth stages [14] [21].

Tissue-specific expression of pathway enzymes, particularly in specialized structures like trichomes, accounts for the localized accumulation of parthenin [15] [22]. Research has shown that the genes encoding germacrene A synthase and other sesquiterpene biosynthetic enzymes are predominantly expressed in glandular trichomes, which serve as the primary site of parthenin production and storage [14] [15].

Ontogenetic Variations in Parthenin Accumulation

The accumulation of parthenin in Parthenium hysterophorus exhibits significant variations throughout the plant's life cycle, a phenomenon known as ontogenetic variation [6] [21]. These variations are closely linked to the developmental stages of the plant and have important implications for its ecological interactions [6] [15].

During the seedling stage, parthenin concentration is relatively low to moderate, coinciding with the initial formation of trichomes on the plant surface [21] [22]. As the plant progresses to the rosette stage, parthenin levels increase moderately, with higher concentrations typically observed in younger leaves compared to older ones [21] [15]. This pattern suggests a strategic allocation of resources toward chemical defense in the most valuable and vulnerable plant tissues [24] [15].

The vegetative stage is characterized by a steady increase in parthenin concentration as the plant continues to grow and develop [21] [6]. During this period, trichome density decreases with leaf expansion, but the overall parthenin content increases, indicating enhanced biosynthetic capacity within individual trichomes [21] [15].

Parthenin concentration reaches high levels (14-16 mg/g dry mass) during the bud formation stage, with maximum trichome density observed on young leaves [6] [21]. Research has shown that parthenin is primarily concentrated in the trichomes, with concentrations as high as 24.3 mg/g reported in capitate-sessile trichomes on leaves [15] [6]. Individual trichome parthenin content has been measured at approximately 0.3 μg [15] [6].

The early flowering stage is characterized by high parthenin concentrations (16-18 mg/g dry mass), with trichomes abundant on all aerial parts of the plant [6] [21]. Peak parthenin levels (16-20 mg/g dry mass) are observed during the peak flowering stage, corresponding to the plant's maximum allelopathic potential [6] [21]. This timing suggests that parthenin production may be strategically maximized during reproductive stages to protect developing flowers and seeds from herbivores and competing plants [21] [24].

Table 2: Ontogenetic Variations in Parthenin Accumulation in Parthenium hysterophorus

| Growth Stage | Parthenin Concentration | Trichome Development | Notes |

|---|---|---|---|

| Seedling stage | Low to moderate | Initial formation | Trichome formation begins |

| Rosette stage | Moderate | Increasing density | Higher parthenin in younger leaves |

| Vegetative stage | Increasing | Well-developed | Trichome density decreases with leaf expansion |

| Bud formation | High (14-16 mg/g dry mass) | Maximum density on young leaves | Parthenin primarily in trichomes (up to 24.3 mg/g in trichomes) |

| Early flowering | High (16-18 mg/g dry mass) | Abundant on all aerial parts | Individual trichome parthenin content ~0.3 μg |

| Peak flowering | Peak levels (16-20 mg/g dry mass) | Fully developed | Maximum allelopathic potential |

| Seed formation | High (maintained) | Maintained | High parthenin retention for seed protection |

| Senescence | Maintained at high levels | Trichomes remain on dry plant parts | Trichomes can detach from dry parts and disseminate |

During the seed formation stage, parthenin levels remain high, suggesting a continued investment in chemical defense to protect developing seeds [21] [6]. Remarkably, even during senescence, parthenin concentrations are maintained at high levels, and trichomes remain on dry plant parts [21] [15]. This persistence of parthenin until the end of the plant's life cycle may serve multiple ecological functions, including protection of seeds and contribution to soil seed bank dynamics through allelopathic effects [6] [21].

Research has demonstrated that trichomes can easily become detached from dry parts of Parthenium hysterophorus and be disseminated by wind, potentially spreading parthenin to new areas [21] [15]. This mechanism may contribute to the plant's invasive success by creating allelopathic zones that inhibit the germination and establishment of competing species [6] [15].

The ontogenetic variations in parthenin accumulation are closely correlated with trichome development and density [22] [24]. Studies have shown that trichome density decreases with leaf expansion and leaf age, which correlates with higher parthenin concentrations in juvenile leaves [21] [22]. However, when parthenin content of leaf homogenate was analyzed, higher parthenin concentrations were found in older leaves, suggesting complex dynamics in parthenin biosynthesis and accumulation throughout leaf development [21] [24].